1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c24-21-13-11-19(12-14-21)17-27-23-25-15-22(20-9-5-2-6-10-20)26(23)16-18-7-3-1-4-8-18/h1-15H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQFPULPBOHZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C16H15FN2S
- Molecular Weight : 288.37 g/mol
- IUPAC Name : this compound
This compound features an imidazole ring, which is known for its biological activity, particularly in pharmacology.
Research indicates that compounds containing imidazole moieties can interact with various biological targets, including enzymes and receptors. Specifically, the presence of the fluorobenzyl group may enhance binding affinity and selectivity towards certain targets, such as GABA-A receptors and other neuropharmacological targets.
Structure-Activity Relationships (SAR)
Studies have demonstrated that modifications to the imidazole structure can significantly affect biological activity. For instance, the introduction of fluorine at specific positions has been shown to enhance metabolic stability and receptor affinity. The following table summarizes key findings on SAR related to imidazole derivatives:
Antitumor Activity
In a study evaluating various imidazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines such as A-431 and U251. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential.
GABA-A Receptor Modulation
Another critical area of research focuses on the modulation of GABA-A receptors. Compounds with similar structures have been identified as positive allosteric modulators (PAMs). These compounds enhance the receptor's response to GABA, potentially leading to anxiolytic effects without the sedative properties associated with traditional benzodiazepines. The following data illustrates the efficacy of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs and their differences are summarized below:
Key Observations :
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound improves lipophilicity and metabolic stability compared to methoxy or non-aromatic thioether analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes/ketones with amines under acidic catalysis . Subsequent steps include nucleophilic substitution (e.g., introducing the 4-fluorobenzylthio group) and purification via column chromatography. Key variables affecting yield include:
- Temperature : Higher temperatures (80–100°C) accelerate ring closure but may increase side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency .
- Validation : Monitor intermediates using TLC and confirm final product purity via NMR and HPLC (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Assign protons and carbons, noting deshielding effects from the 4-fluorobenzyl group .
- IR : Identify thioether (C-S, ~600 cm⁻¹) and imidazole ring (C=N, ~1600 cm⁻¹) vibrations .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide structural optimization?
- Methodological Answer :
- Modification Sites :
- Benzyl Groups : Replace 4-fluorobenzyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Imidazole Core : Introduce methyl groups at C4 to sterically hinder metabolically vulnerable positions .
- QSAR Modeling : Use software (e.g., Schrödinger) to correlate logP, polar surface area, and IC₅₀ values .
- Validation : Synthesize analogs and compare bioactivity data with computational predictions .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Meta-Analysis : Aggregate data from PubMed/Scopus, noting differences in assay conditions (e.g., serum concentration) .
- Expert Consultation : Engage medicinal chemists to interpret discrepancies in metabolic stability or off-target effects .
Q. How can computational docking elucidate mechanisms of action?
- Methodological Answer :
- Target Selection : Prioritize proteins with known imidazole interactions (e.g., EGFR kinase, CYP450 isoforms) .
- Docking Workflow :
Prepare ligand (AMBER force field) and receptor (PDB ID: e.g., 1M17).
Simulate binding poses using AutoDock Vina, focusing on H-bonding with fluorophenyl and thioether groups .
Validate with molecular dynamics (100 ns simulations) to assess binding stability .
Q. What analytical methods troubleshoot low reproducibility in synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify dimers/oxidation products (e.g., sulfoxide formation) .
- Reaction Monitoring : In situ IR or Raman spectroscopy to track intermediate consumption .
- Scale-Up Considerations : Ensure consistent stirring rates and heat transfer in batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
